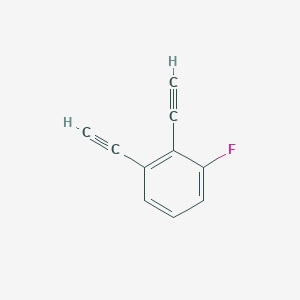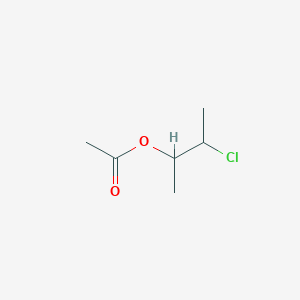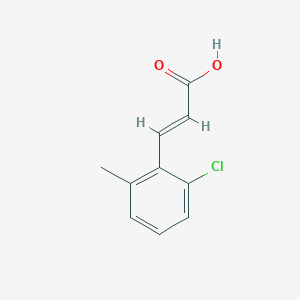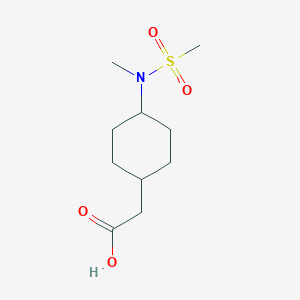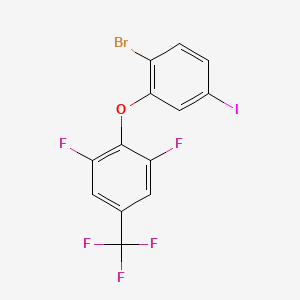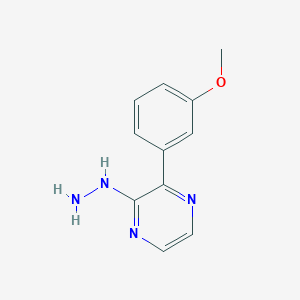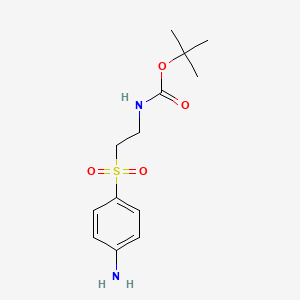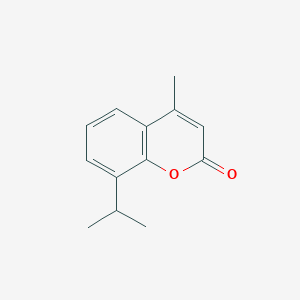
4-Methyl-8-(propan-2-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one derivatives, including 4-methyl-8-(1-methylethyl)-, can be achieved through various methods. One common approach involves the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction . This method allows for the selective synthesis of the desired compound by adjusting parameters such as solvent, water content, and temperature.
Industrial Production Methods: Industrial production of 2H-1-Benzopyran-2-one derivatives often involves the use of metal-based homogeneous and heterogeneous catalyst systems. These methods enable the efficient and scalable production of coumarin derivatives, which are widely used in the development of novel drugs and other applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2H-1-Benzopyran-2-one derivatives include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . Additionally, this compound is used in the development of corrosion inhibitors for metals and alloys .
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and induce apoptosis in cancer cells . The compound’s effects are mediated through its ability to modulate various signaling pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- include other coumarin derivatives such as 2H-1-Benzopyran-2-one, 6-methyl- and 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl- .
Uniqueness: What sets 2H-1-Benzopyran-2-one, 4-methyl-8-(1-methylethyl)- apart from other similar compounds is its unique combination of substituents, which confer distinct biological activities and chemical properties. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable tool in various scientific research applications .
Propriétés
Numéro CAS |
923019-31-2 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-methyl-8-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3 |
Clé InChI |
OLLFKOMMNNNMHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
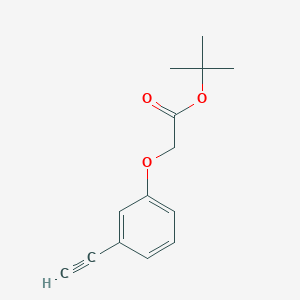
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
